Thallium carbonate

Overview

Description

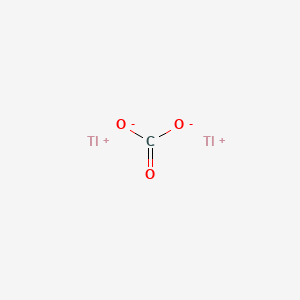

Thallium carbonate is an inorganic compound with the chemical formula Tl₂CO₃. It appears as a white, water-soluble salt and is known for its high toxicity. This compound is unique among heavy metal carbonates due to its solubility in water . Despite its toxicity, it has been studied for various applications in scientific research and industry.

Mechanism of Action

Tl2CO3Tl_2CO_3Tl2CO3

. It is a white, water-soluble salt . Here is a detailed analysis of its mechanism of action:Target of Action

Thallium, in general, has biological similarities to potassium . It is often used as a probe to emulate the biological functions of alkali earth metal ions .

Mode of Action

As a carbonate salt, it reacts with acids to release carbon dioxide and water . This reaction could potentially influence the pH balance within biological systems.

Biochemical Pathways

Thallium isotopes have been used in geochemical studies to reconstruct redox conditions in different environmental systems, evaluate the mobility of this element, and study its geochemical interactions in the mineral-water and soil-plant systems .

Pharmacokinetics

It is known that thallium compounds are extremely toxic .

Result of Action

Due to its toxicity, it is listed in the united states list of extremely hazardous substances . It has an oral median lethal dose of 21 mg/kg in mice .

Action Environment

The action of thallium(I) carbonate can be influenced by environmental factors. For instance, in extreme environments like acid mine drainage areas, oxidation processes of thallium-bearing pyrite and other sulfides can lead to very high concentrations of this metal in reactive acidic waters .

Disclaimer: Always consult with a healthcare provider or a poison control center in case of exposure to thallium(I) carbonate due to its high toxicity .

Biochemical Analysis

Biochemical Properties

Thallous carbonate plays a role in various biochemical reactions, primarily due to its thallium ion (Tl⁺) component. Thallium ions can mimic potassium ions (K⁺) due to their similar ionic radii, allowing them to interact with potassium channels and transporters in biological systems . This interaction can disrupt normal cellular functions, as thallium ions can inhibit or alter the activity of enzymes and proteins that rely on potassium ions for their function. For example, thallous carbonate can inhibit the activity of the sodium-potassium ATPase pump, leading to disruptions in cellular ion balance and membrane potential .

Cellular Effects

Thallous carbonate has significant effects on various types of cells and cellular processes. It can interfere with cell signaling pathways, gene expression, and cellular metabolism. Thallium ions from thallous carbonate can induce oxidative stress by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction and impaired energy production . This can result in cell cycle arrest and apoptosis. Additionally, thallous carbonate can inhibit DNA replication, further contributing to cell cycle disruption and cell death .

Molecular Mechanism

The molecular mechanism of thallous carbonate involves its ability to bind to and inhibit various biomolecules. Thallium ions can bind to sulfhydryl groups in proteins, leading to enzyme inhibition or denaturation . This binding can disrupt the normal function of enzymes and proteins, affecting cellular processes such as metabolism and signal transduction. Thallous carbonate can also interfere with the expression of genes involved in oxidative stress response and apoptosis, further exacerbating its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thallous carbonate can change over time. Thallous carbonate is relatively stable, but its degradation products can also be toxic. Long-term exposure to thallous carbonate in in vitro or in vivo studies has shown persistent disruptions in cellular function, including sustained oxidative stress and mitochondrial damage . These long-term effects can lead to chronic toxicity and adverse health outcomes.

Dosage Effects in Animal Models

The effects of thallous carbonate vary with different dosages in animal models. At low doses, thallous carbonate can cause mild disruptions in cellular function, while higher doses can lead to severe toxicity and death . Threshold effects have been observed, where a certain dosage level results in a significant increase in toxic effects. High doses of thallous carbonate can cause acute poisoning, characterized by symptoms such as gastrointestinal distress, neurological impairment, and cardiovascular dysfunction .

Metabolic Pathways

Thallous carbonate is involved in metabolic pathways related to its thallium ion component. Thallium ions can interfere with the normal function of enzymes involved in cellular respiration and energy production . This interference can lead to disruptions in metabolic flux and alterations in metabolite levels. Thallous carbonate can also affect the activity of enzymes involved in detoxification processes, further contributing to its toxic effects .

Transport and Distribution

Thallous carbonate is transported and distributed within cells and tissues through mechanisms similar to those of potassium ions. Thallium ions can enter cells via potassium channels and transporters, leading to their accumulation in various tissues . This accumulation can result in localized toxicity, particularly in tissues with high potassium uptake, such as the nervous system and cardiovascular system . Thallous carbonate can also interact with binding proteins that facilitate its transport and distribution within the body .

Subcellular Localization

The subcellular localization of thallous carbonate is influenced by its thallium ion component. Thallium ions can localize to specific cellular compartments, such as mitochondria, where they can exert their toxic effects . The targeting of thallium ions to mitochondria can lead to mitochondrial dysfunction and impaired energy production. Additionally, thallous carbonate can affect the localization and activity of other cellular components, such as enzymes and signaling molecules, through its interactions with sulfhydryl groups and other binding sites .

Preparation Methods

Thallium carbonate is typically synthesized by treating thallous hydroxide with carbon dioxide. The reaction can be represented as follows:

2TlOH+CO2→Tl2CO3+H2O

This method involves bubbling carbon dioxide gas through an aqueous solution of thallous hydroxide, resulting in the formation of this compound and water .

Chemical Reactions Analysis

Thallium carbonate undergoes several types of chemical reactions, including:

- this compound reacts with acids to form thallium salts and carbon dioxide. For example:

Reaction with acids: Tl2CO3+2HCl→2TlCl+H2O+CO2

Oxidation and reduction: Thallium can exist in both +1 and +3 oxidation states.

Substitution reactions: This compound can participate in substitution reactions where the carbonate ion is replaced by other anions.

Scientific Research Applications

Thallium carbonate has been utilized in various scientific research applications, including:

Chemistry: It is used in the synthesis of other thallium compounds and as a reagent in analytical chemistry.

Biology and Medicine: Historically, thallium compounds were used in medicine for treating ringworms, tuberculosis, and other diseases.

Comparison with Similar Compounds

Thallium carbonate is similar to other thallium(I) compounds, such as thallium(I) chloride and thallium(I) bromide. its solubility in water distinguishes it from other heavy metal carbonates. Other similar compounds include:

Potassium carbonate: Similar in solubility but less toxic.

Thallium(I) chloride: Less soluble in water compared to this compound.

This compound’s unique properties and high toxicity make it a compound of interest in various fields of research, despite its limited commercial applications.

Biological Activity

Thallium carbonate (Tl2CO3) is a compound of significant interest due to its biological activity, particularly its toxicological effects on humans and animals. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity associated with this compound.

This compound is a white crystalline solid that is soluble in water. It is classified as a monovalent thallium compound, which means it can mimic potassium ions in biological systems due to their similar ionic radii. This similarity allows thallium ions (Tl+) to interfere with potassium-dependent cellular processes, leading to various toxic effects.

Mechanisms of Toxicity:

- Mimicking Potassium: Thallium ions can replace potassium in the Na+/K+ ATPase pump, disrupting potassium homeostasis and leading to cellular dysfunction .

- Reactive Oxygen Species (ROS) Generation: Exposure to thallium increases ROS levels, contributing to oxidative stress and subsequent cellular damage .

- Binding to Proteins: Thallium has a high affinity for sulfhydryl groups in proteins, which can disrupt enzymatic functions and lead to metabolic disturbances .

- Genotoxic Effects: Thallium exposure has been linked to DNA damage, chromosomal aberrations, and cytogenetic damage in various studies .

Toxicological Profile

This compound's toxicity manifests through both acute and chronic exposure. The symptoms can vary widely depending on the duration and level of exposure.

Acute Exposure

Acute thallium poisoning typically results from ingestion or inhalation. Symptoms may include:

- Gastrointestinal distress (nausea, vomiting, abdominal pain)

- Neurological symptoms (confusion, ataxia)

- Dermatological effects (scaling skin, alopecia)

Chronic Exposure

Chronic exposure can lead to more severe health issues:

- Persistent neurological deficits

- Cardiovascular complications

- Renal impairment

Table 1: Symptoms of Thallium Poisoning

| Symptom Category | Acute Symptoms | Chronic Symptoms |

|---|---|---|

| Gastrointestinal | Nausea, vomiting, abdominal pain | Weight loss |

| Neurological | Confusion, ataxia | Peripheral neuropathy |

| Dermatological | Scaling skin | Alopecia |

| Cardiovascular | Tachycardia | Hypertension |

Case Studies

Several case studies have documented the effects of thallium poisoning in humans:

- Case Report of Chronic Poisoning : A 51-year-old woman presented with myalgia, vertigo, and abdominal pain after suspected chronic thallium exposure. Laboratory tests revealed elevated thallium levels in urine. After treatment with D-penicillamine, her symptoms improved significantly over six months .

- Cytogenetic Damage Study : Research indicated that patients exposed to thallium showed increased rates of binucleated cells with micronuclei in peripheral blood lymphocytes, suggesting significant cytogenetic damage due to thallium toxicity .

Experimental Findings

Research has demonstrated the reproductive toxicity of this compound as well. A study on mice exposed to this compound through drinking water indicated adverse effects on reproductive function and sperm quality .

Table 2: Reproductive Effects of this compound in Animal Studies

| Study Reference | Species | Exposure Route | Observed Effects |

|---|---|---|---|

| Zhonghua Yu Fang Yi Xue Za Zhi (1987) | Mice | Oral | Reduced sperm motility and viability |

| ATSDR Toxicological Profile (2024) | Rats | Gavage | Decreased fertility rates |

Properties

IUPAC Name |

thallium(1+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Tl/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASUJKKKKGHFBF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Tl+].[Tl+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Tl2CO3, CO3Tl2 | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Thallium(I) carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thallium(I)_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024332 | |

| Record name | Thallium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Heavy, shiny, colorless or white crystals. Used in the manufacture of imitation diamonds. Also used in analysis to test for carbon disulfide and as a fungicide. (EPA, 1998), Shiny colorless or white solid; Highly refractive; Soluble in water; [Hawley] White crystalline solid; [MSDSonline], COLOURLESS OR WHITE CRYSTALS. | |

| Record name | THALLOUS CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thallium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5031 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

333.6 °C | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 PART TO 24 PARTS WATER (W/W); 1 PART TO 3.7 PARTS BOILING WATER, INSOL IN ABSOLUTE ALCOHOL, ETHER, ACETONE, In water, 52,000 mg/l at 25 °C., Solubility in water, g/100ml at 25 °C: 5.2 (moderate) | |

| Record name | DITHALLIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

7.1 (EPA, 1998) - Denser than water; will sink, 7.1, 7.1 g/cm³ | |

| Record name | THALLOUS CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DITHALLIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Less than 1X10-6 mm Hg at 25 °C | |

| Record name | DITHALLIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... STUDY INVOLVING /THALLIUM SOLUBLE SALTS EFFECTS ON MOUSE CELL CULTURES SHOWED/ ... CYTOPATHIC EFFECTS ... GREATLY ENLARGED MITOCHONDRIA IN AXONS OF PERIPHERAL NERVE FIBERS. ... MECHANISM /CONCERNS INACTIVATION OF/ ... SH GROUPS THAT /ALLOW/ ... INCR PERMEABILITY OF MITOCHONDRIA LEADING TO WATER INFLUX & SWELLING. /THALLIUM CMPD/, TRIVALENT THALLIUM COMPOUNDS ARE SOMEWHAT LESS TOXIC THAN ARE THALLIUM ION COMPOUNDS ... THALLIUM ACTS AS A MITOTIC AGENT & GENERAL CELLULAR POISON. CELLULAR ACCUM OF THALLIUM IN MUSCLE & OTHER TISSUES CAUSES DERANGEMENT OF NORMAL CELLULAR METABOLISM ... HIGH THALLIUM CONCN IN BLOOD AGGLUTINATES ERYTHROCYTES & LYSES THEM FOLLOWING THALLIUM ION ACCUMMULATION WITHIN ERYTHROCYTES. /THALLIUM SALTS/, Thallium inhibits enzymes, but nothing is really known of a biochemical lesion. In fatal cases, there usually is extensive peripheral paralysis and cardiovascular involvement. The immediate cause of death may be peripheral respiratory failure of cardiac arrest. /Thallium/ | |

| Record name | DITHALLIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

HEAVY, SHINY, COLORLESS OR WHITE CRYSTALS, COLORLESS, MONOCLINIC CRYSTALS | |

CAS No. |

6533-73-9, 29809-42-5 | |

| Record name | THALLOUS CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dithallium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006533739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029809425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, thallium(1+) salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thallium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thallium hydrogen carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dithallium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THALLOUS CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H673633FTH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DITHALLIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

522 °F (EPA, 1998), 272 °C | |

| Record name | THALLOUS CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DITHALLIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.